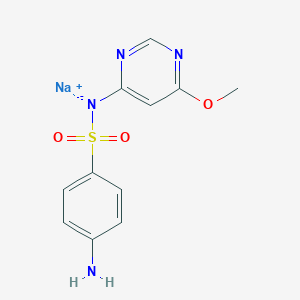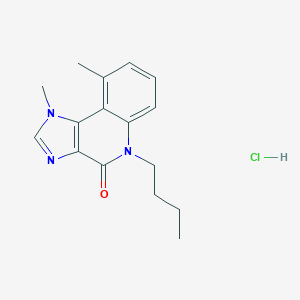
4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
'4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide', also known as PDI, is a chemical compound that has been widely used in scientific research. PDI is a heterocyclic compound that contains two imine groups and two carboxamide groups. It is a symmetric molecule that has a molecular weight of 306.4 g/mol. PDI is a highly versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and material science.
作用機序
The mechanism of action of 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide is not well understood. However, it is believed that 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide interacts with proteins through hydrogen bonding and hydrophobic interactions. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has been shown to bind to the surface of proteins, altering their conformation and function.
Biochemical and Physiological Effects:
4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as chymotrypsin and trypsin. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has also been shown to induce the aggregation of proteins, leading to the formation of amyloid fibrils. In addition, 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of using 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide in lab experiments is its versatility. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide can be easily synthesized and modified to suit specific experimental needs. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide is also a highly stable compound that can be stored for long periods of time. However, one limitation of using 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide is its potential toxicity. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has been shown to induce cytotoxicity in certain cell types, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide in scientific research. One potential application is in the development of new materials, such as hydrogels and polymers. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide can be used as a cross-linking agent to create new materials with unique properties. Another potential application is in the study of protein-protein interactions. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide can be used as a fluorescent probe to study the binding of proteins, which may lead to the development of new drugs and therapies. Finally, 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide may have potential applications in the treatment of cancer. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has been shown to induce apoptosis in cancer cells, which may lead to the development of new cancer therapies.
合成法
The synthesis of 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide involves the reaction of 1,3-diaminopropane and phthalic anhydride in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imide intermediate, which is then reacted with the diamine to form the final product. The synthesis of 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide is a relatively simple process that can be performed in a laboratory setting.
科学的研究の応用
4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe to study protein-protein interactions, as well as a cross-linking agent in the synthesis of polymers and hydrogels. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has also been used as a catalyst in organic reactions and as a ligand in coordination chemistry.
特性
CAS番号 |
125880-81-1 |
|---|---|
製品名 |
4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide |
分子式 |
C17H22N6 |
分子量 |
310.4 g/mol |
IUPAC名 |
4-[3-(4-carbamimidoylanilino)propylamino]benzenecarboximidamide |
InChI |
InChI=1S/C17H22N6/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21/h2-9,22-23H,1,10-11H2,(H3,18,19)(H3,20,21) |
InChIキー |
ULZAPTUUAYXQCK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=N)N)NCCCNC2=CC=C(C=C2)C(=N)N |
正規SMILES |
C1=CC(=CC=C1C(=N)N)NCCCNC2=CC=C(C=C2)C(=N)N |
その他のCAS番号 |
125880-81-1 |
同義語 |
4-[3-[(4-carbamimidoylphenyl)amino]propylamino]benzenecarboximidamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



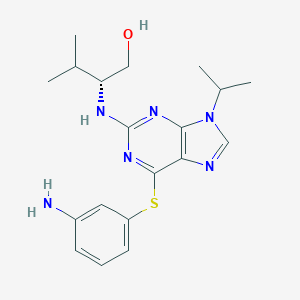
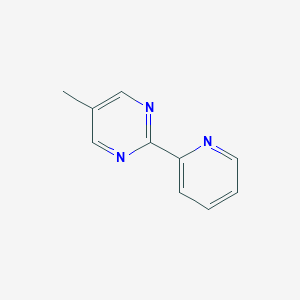
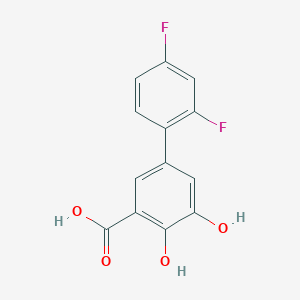
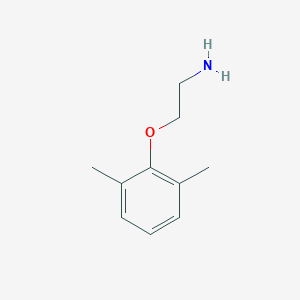
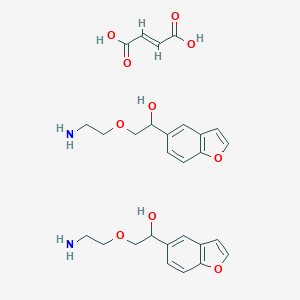
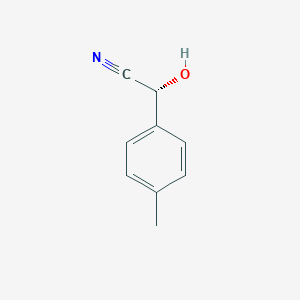
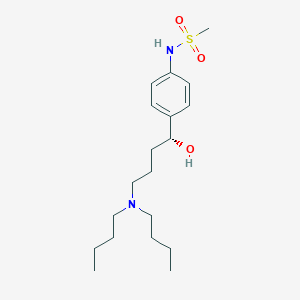


![3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione](/img/structure/B161107.png)
